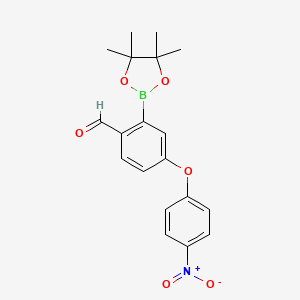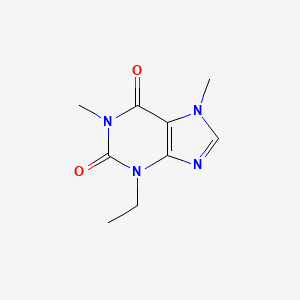
1-(4-fluorophenyl)-3H-2,1-benzoxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for industrial-scale production .
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom, using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boron-containing alcohols .
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi . By inhibiting this enzyme, the compound disrupts protein synthesis, leading to the death of the fungal cells. This mechanism is particularly effective against fungi that cause onychomycosis .
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole can be compared to other benzoxaboroles such as tavaborole and crisaborole. While all these compounds share a similar boron-containing structure, they differ in their specific applications and mechanisms of action:
Tavaborole: Primarily used as an antifungal agent for the treatment of onychomycosis.
Crisaborole: Used as a topical treatment for atopic dermatitis due to its anti-inflammatory properties.
The uniqueness of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole lies in its specific inhibition of leucyl-tRNA synthetase, making it a potent antifungal agent .
Propiedades
Fórmula molecular |
C13H10BFO |
|---|---|
Peso molecular |
212.03 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H10BFO/c15-12-7-5-11(6-8-12)14-13-4-2-1-3-10(13)9-16-14/h1-8H,9H2 |
Clave InChI |
BFLMAEOEXPXWGZ-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)








![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
